Fengycin is a potent lipopeptide antibiotic primarily produced by certain species of the genus Bacillus, particularly Bacillus subtilis. This compound is classified as a non-ribosomal peptide and is notable for its antifungal properties, making it valuable in agricultural and medical applications. Fengycin exhibits a broad spectrum of activity against various fungi, including plant pathogens, and has been studied for its potential in biocontrol and therapeutic applications.
Fengycin is synthesized by Bacillus subtilis and other closely related species. It belongs to the class of cyclic lipopeptides, which are characterized by a cyclic structure formed through the linkage of amino acids. The classification of fengycin falls under the broader category of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases rather than by ribosomal mechanisms.
The production of fengycin typically involves fermentation processes using Bacillus subtilis strains. Recent studies have focused on optimizing fermentation conditions to enhance yield. For instance, the use of response surface methodology has been employed to determine optimal nutrient compositions, such as mannitol, soybean meal, sodium nitrate, and manganese sulfate, which significantly influence fengycin production .
Fengycin synthesis occurs via non-ribosomal peptide synthetases (NRPS), which recognize and activate specific amino acids in a defined sequence. The synthesis involves several key domains within NRPS: adenylation domains for amino acid activation, condensation domains for peptide bond formation, and peptidyl carrier protein domains for peptide elongation . Recent advancements have included genetic engineering approaches to enhance the production capabilities of Bacillus subtilis strains by modifying promoter sequences and metabolic pathways .
Fengycin is characterized by a complex molecular structure that includes a cyclic backbone formed by amino acids and a fatty acid tail. The specific arrangement of amino acids contributes to its biological activity. The chemical structure can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular formula of fengycin is typically represented as C₁₈H₃₃N₃O₅, with a molecular weight around 351.47 g/mol. Its structural features include multiple chiral centers due to the presence of both L- and D-amino acids.
Fengycin undergoes various chemical reactions that can affect its stability and efficacy. These include hydrolysis in aqueous environments, which can lead to the breakdown of the lipopeptide into less active forms. The synthesis process itself involves multiple enzymatic reactions catalyzed by NRPS modules .
The reaction mechanism primarily involves the formation of thioester bonds between activated amino acids and peptidyl carrier proteins, followed by transpeptidation reactions that elongate the peptide chain until the final product is formed .
Fengycin exerts its antifungal effects primarily through membrane disruption in target fungal cells. It interacts with phospholipid membranes, leading to increased permeability and ultimately cell death. This mechanism has been studied extensively in various fungal species, demonstrating fengycin's effectiveness against pathogens such as Aspergillus flavus .
Studies indicate that fengycin's mode of action involves binding to ergosterol in fungal membranes, disrupting membrane integrity, and causing leakage of cellular contents . The minimum inhibitory concentration values for various fungal strains highlight its potency as an antifungal agent.
Fengycin is typically found as a white to pale yellow powder. It is soluble in polar solvents like methanol and water but has limited solubility in non-polar solvents.
Fengycin exhibits stability under acidic conditions but can degrade under alkaline conditions or extreme temperatures. Its stability profile makes it suitable for various formulations in agricultural applications .
Fengycin has diverse applications across several fields:
Fengycin was first isolated in 1986 from Bacillus subtilis strain F-29-3 by Vanittanakom and Loeffler. Initial characterization identified two major variants (fengycin A and B) distinguished by a single amino acid substitution at position 6 (Ala → Val) [5] [9]. This discovery established the foundation for the "fengycin family," now recognized as a subgroup of the broader lipopeptide classification alongside surfactins and iturins. The term "plipastatin" emerged later for structurally identical compounds isolated from Bacillus cereus, though phylogenetic analysis confirms fengycins and plipastatins share identical core structures and are functionally synonymous [7] [9]. Fengycins are classified within non-ribosomal peptides (NRPs) due to their biosynthetic pathway, which utilizes multi-enzyme complexes rather than ribosomal translation [6] [7].
Molecular Architecture
Fengycins consist of a cyclic decapeptide lactone ring linked to a β-hydroxy fatty acid chain (C₁₄–C₁₈). The ring formation occurs via an ester bond between the phenolic hydroxyl group of tyrosine at position 3 (Tyr³) and the C-terminal carboxyl group of isoleucine at position 10 (Ile¹⁰). This depsipeptide linkage confers chemical lability, rendering natural fengycins susceptible to hydrolysis under acidic/basic conditions [9] [10]. The peptide sequence comprises a mix of D- and L-configured amino acids: L-Glu¹ → D-Orn² → D-Tyr³ → D-allo-Thr⁴ → L-Glu⁵ → D-Ala/D-Val⁶ → L-Pro⁷ → L-Gln⁸ → L-Tyr⁹ → L-Ile¹⁰ [5] [7].
Subclasses and Variants
Variations in amino acid composition and lipid tail length define fengycin subclasses:
Table 1: Fengycin Subclasses and Structural Variations
Subclass | Position 6 Residue | Position 3/9 Tyrosine Configuration | Fatty Acid Chain Length | Producing Strains |
---|---|---|---|---|
Fengycin A | D-Alanine | D-Tyr³ / L-Tyr⁹ | C₁₄–C₁₈ | B. subtilis F-29-3 |
Fengycin B | D-Valine | D-Tyr³ / L-Tyr⁹ | C₁₄–C₁₈ | B. subtilis F-29-3 |
Fengycin S | D-Serine | L-Tyr³ / D-Tyr⁹ | C₁₇ | B. amyloliquefaciens LSC04 |
Fengycin C | D-Valine | D-Tyr³ / L-Tyr⁹ | C₁₅–C₁₇ | B. subtilis EA-CB0015 |
Plipastatin A | D-Alanine | L-Tyr³ / D-Tyr⁹ | C₁₆–C₁₈ | B. cereus BMG302-fF67 |
Plipastatin B | D-Valine | L-Tyr³ / D-Tyr⁹ | C₁₆–C₁₈ | B. cereus BMG302-fF67 |
Data compiled from [5] [7] [9]
The fatty acid moiety varies in length (C₁₄–C₁₈), branching (iso, anteiso), and saturation, further diversifying biological activity. For instance, C₁₆–C₁₇ chains enhance antifungal efficacy against filamentous fungi like Fusarium spp. [8] [9].
Biosynthesis
Fengycin synthesis occurs via non-ribosomal peptide synthetases (NRPSs) encoded by the fen gene cluster (designated pps in B. subtilis 168). This cluster comprises five genes (fenA–fenE or ppsA–ppsE), each encoding multi-domain enzymes:
Notable biosynthetic features:
Producing Microorganisms
Fengycin production is primarily documented in Bacillus species, notably:
Genomic analyses reveal that B. velezensis strains (e.g., MEP218, FZB42) harbor extensive secondary metabolite clusters, including those for fengycin, surfactin, and polyketides. The MEP218 genome (3.94 Mb, GC content 46.59%) contains 11 biosynthetic gene clusters, with the fen cluster spanning ~38–40 kb [8].
Table 2: Ecological Niches of Fengycin-Producing Bacillus spp.
Species | Ecological Niche | Key Lipopeptides Produced | Genomic Features |
---|---|---|---|
Bacillus subtilis | Soil, rhizosphere, decaying plant matter | Fengycin, surfactin, iturin | ~4.2 Mb chromosome; ~4,100 genes |
Bacillus velezensis | Rhizosphere, saline soils | Fengycin, surfactin, bacillomycin | 3.9–4.0 Mb chromosome; ~3,500 CDS |
Bacillus amyloliquefaciens | Rhizosphere, fermented foods | Fengycin, iturin A | ~3.9 Mb chromosome; surfactin cluster absent |
Ecological Functions
Fengycins serve multiple roles in microbial ecology:
Field studies demonstrate that fengycin-producing Bacillus spp. reduce disease incidence in tomatoes (Xanthomonas axonopodis), wheat (Fusarium head blight), and stone fruits (Monilinia spp.) by 50–80% [1] [8].
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